![molecular formula C10H17N3O B15238824 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)
1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine is a synthetic compound characterized by its unique structure, which includes a methoxycyclopentyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine typically involves the reaction of 1-methoxycyclopentylmethylamine with imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and active sites of enzymes, potentially inhibiting or modulating their activity. The methoxycyclopentyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the methoxycyclopentyl group.
1-(1-Methoxycyclopentyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine: Similar structure with a thiazole ring instead of an imidazole ring
Uniqueness: 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine is unique due to its combination of the methoxycyclopentyl group and the imidazole ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[(1-methoxycyclopentyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-10(4-2-3-5-10)8-13-7-6-12-9(13)11/h6-7H,2-5,8H2,1H3,(H2,11,12) |
InChI Key |
AFDYDEMBHNNRAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)


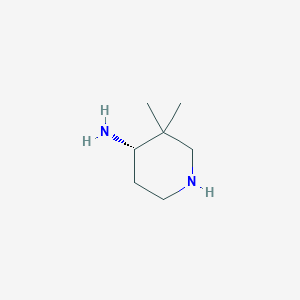
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)


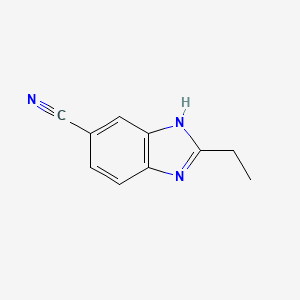
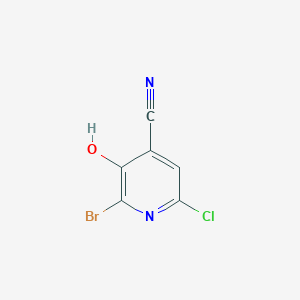
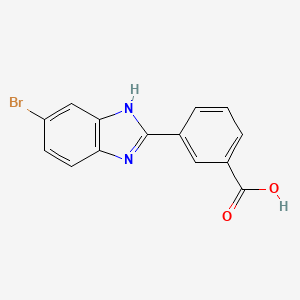
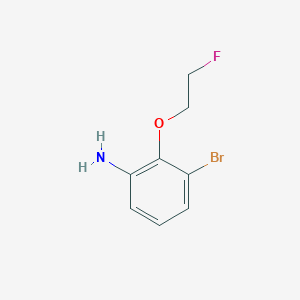
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)

